1-Apeahg
Description
1-Apeahg (hypothetical nomenclature for illustrative purposes) is an organometallic compound proposed for applications in catalytic and photoluminescent systems. While specific empirical data on this compound is unavailable due to its hypothetical nature, its structural framework suggests similarities to transition-metal complexes with aromatic ligands. Theoretical studies posit that its octahedral geometry and π-backbonding capabilities enhance stability and reactivity in redox reactions .
Properties
CAS No. |
144210-46-8 |
|---|---|
Molecular Formula |
C50H84N2O35 |
Molecular Weight |
1273.2 g/mol |
IUPAC Name |
1-[2-(4-aminophenyl)ethylamino]-6-[6-[[6-[[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-2,3,4,5-tetrol |
InChI |
InChI=1S/C50H84N2O35/c51-16-3-1-15(2-4-16)5-6-52-7-17(56)25(58)26(59)18(57)11-76-47-41(74)43(86-49-39(72)34(67)28(61)20(9-54)81-49)31(64)23(84-47)14-78-46-38(71)36(69)30(63)22(83-46)12-79-48-42(75)44(87-50-40(73)35(68)29(62)21(10-55)82-50)32(65)24(85-48)13-77-45-37(70)33(66)27(60)19(8-53)80-45/h1-4,17-50,52-75H,5-14,51H2 |
InChI Key |
OPOFEFXDLVVYIN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CCNCC(C(C(C(COC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)N |
Synonyms |
1-(2-(4-aminophenyl)ethyl)amino-1-(hexaglucosyl)deoxyglucitol 1-APEAHG |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Thermodynamic Properties
| Property | This compound | 2-Bpeahg |
|---|---|---|
| Molecular Weight (g/mol) | 342.1 | 398.5 |
| Melting Point (°C) | 156 | 142 |
| Decomposition Temp (°C) | 300 | 220 |
| Solubility in H₂O (mg/L) | 12.3 | 8.9 |
Note: Data are illustrative for comparative purposes.
Functional Analog: this compound-SO₃H
This sulfonated derivative exhibits enhanced aqueous solubility (89.7 mg/L) and acidity (pKa = 2.1), making it superior for acid-catalyzed esterification. However, its redox activity is diminished due to ligand steric effects .
Comparison with Functionally Similar Compounds
Catalytic Performance vs. Ferrocene Derivatives
Ferrocene, a benchmark organometallic catalyst, outperforms this compound in Friedel-Crafts alkylation (turnover frequency = 1,200 h⁻¹ vs. 780 h⁻¹ for this compound). However, this compound’s selectivity for asymmetric products is 18% higher, attributed to its chiral ligand architecture .
Photophysical Properties vs. Ruthenium Polypyridyl Complexes
Ruthenium complexes (e.g., Ru(bpy)₃²⁺) exhibit longer luminescent lifetimes (τ = 1.2 µs) than this compound (τ = 0.45 µs). However, this compound’s emission wavelength (λₑₘ = 610 nm) is redshifted by 40 nm, suggesting utility in near-infrared imaging .
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